molecular formula C17H14FN3O2 B5058457 N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 915924-62-8

N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5058457
CAS RN: 915924-62-8
M. Wt: 311.31 g/mol
InChI Key: MSADQSIVQFUQKW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, studies have shown that this compound can modulate various cellular pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can modulate various biochemical and physiological processes. In neuroscience, this compound has been shown to protect neurons from oxidative stress and can potentially improve cognitive function. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments include its diverse biological activities and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide. These include:
1. Further elucidation of the mechanism of action of this compound.
2. Development of more potent and selective analogs of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound.
4. Evaluation of the in vivo efficacy of this compound in animal models.
5. Investigation of the potential synergistic effects of this compound with other drugs.
6. Development of novel drug delivery systems for this compound.
In conclusion, N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has diverse biological activities and can potentially be used for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and to develop more potent and selective analogs of this compound.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-(5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl)acetic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and can potentially be used for the development of anticancer drugs. In infectious diseases, this compound has been shown to possess antimicrobial properties and can potentially be used for the development of antibiotics.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-5-4-6-12(9-11)17-20-15(21-23-17)10-16(22)19-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSADQSIVQFUQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164034
Record name N-(2-Fluorophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole-3-acetamide

CAS RN

915924-62-8
Record name N-(2-Fluorophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915924-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluorophenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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